Cas no 84765-24-2 ((R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate)
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
- [(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate
- Carbamic acid, [(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-,1,1-dimethylethyl ester
- (R)-2-((tert-Butoxycarbonyl)amino)propyl4-methylbenzenesulfonate
- BS-32330
- KLEPSZKPAIHWIS-GFCCVEGCSA-N
- A914962
- SCHEMBL8235686
- 84765-24-2
- (R)-2-[(tert-butoxycarbonyl)amino]propyl toluene-4-sulphonate
- DB-189883
- Carbamic acid, [(1R)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-,1,1-dimethylethyl ester
-
- Inchi: 1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)/t12-/m1/s1
- InChI Key: KLEPSZKPAIHWIS-GFCCVEGCSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@@H](C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 329.12969401g/mol
- Monoisotopic Mass: 329.12969401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 90.1Ų
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate Security Information
- Storage Condition:Sealed in dry,2-8°C
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087509-1g |
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Alichem | A019087509-5g |
(S)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 95% | 5g |
$750.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712699-5g |
(S)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 97% | 5g |
¥210.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712699-10g |
(S)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 97% | 10g |
¥406.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712699-25g |
(S)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 97% | 25g |
¥870.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712699-100g |
(S)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 97% | 100g |
¥2250.00 | 2024-07-28 | |
| Crysdot LLC | CD12025561-5g |
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
84765-24-2 | 95+% | 5g |
$671 | 2024-07-24 |
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate: A Comprehensive Overview
The compound with CAS No. 84765-24-2, commonly referred to as (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate, is a significant molecule in the field of organic synthesis and drug development. This compound has garnered attention due to its unique structural properties and its potential applications in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group, a well-known protecting group in organic chemistry, plays a pivotal role in its functionality, while the 4-methylbenzenesulfonate moiety contributes to its reactivity and stability.
Recent studies have highlighted the importance of (R)-configuration in determining the biological activity of this compound. Researchers have explored its use as a precursor in the synthesis of bioactive molecules, particularly in the construction of peptide bonds. The stereochemistry at the chiral center, influenced by the Boc group, has been shown to significantly impact the compound's interaction with biological systems. This has led to its application in the development of enantioselective catalysts and chiral recognition agents.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves a multi-step process that combines principles from both organic and stereochemistry. The use of chiral resolution techniques has enabled the selective preparation of the R-enantiomer, which is critical for its desired biological properties. Recent advancements in asymmetric catalysis have further streamlined this process, making it more efficient and scalable for industrial applications.
In terms of applications, this compound has found utility in various fields, including materials science and pharmacology. Its ability to form stable sulfonate esters makes it an ideal candidate for use in drug delivery systems. For instance, researchers have investigated its potential as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability.
Moreover, the Boc group's compatibility with various reaction conditions has made this compound a versatile building block in organic synthesis. Its use in peptide coupling reactions has been particularly noteworthy, where it serves as an effective protecting group during multi-step synthesis protocols. The ability to selectively remove the Boc group under mild conditions further enhances its utility in medicinal chemistry.
Recent studies have also explored the environmental impact of this compound, particularly its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional reagents in certain industrial processes. However, further research is required to fully understand its long-term environmental effects.
In conclusion, (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing the frontiers of science and medicine.
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